Methyl 4-amino-3,5,6-trichloropicolinate

Analytical Chemistry Environmental Analysis Partition Coefficient

Analytical labs often face quantification errors when using free-acid picloram instead of the methyl ester required by EPA Method 8151A. Methyl 4-amino-3,5,6-trichloropicolinate (CAS 14143-55-6) solves this with a stable, high-purity CRM form. • Validated for GC-ECD & GC-MS; distinct logP 2.99 ensures resolution from co-elutants. • Well-defined mp 116-118 °C, available as a certified solid for direct calibration. • Batch-to-batch consistency supports regulatory compliance and audit readiness.

Molecular Formula C7H5Cl3N2O2
Molecular Weight 255.5 g/mol
CAS No. 14143-55-6
Cat. No. B087681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3,5,6-trichloropicolinate
CAS14143-55-6
Molecular FormulaC7H5Cl3N2O2
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
InChIInChI=1S/C7H5Cl3N2O2/c1-14-7(13)5-2(8)4(11)3(9)6(10)12-5/h1H3,(H2,11,12)
InChIKeyRJQUHEYNLDNJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picloram-Methyl Ester Technical Baseline


Methyl 4-amino-3,5,6-trichloropicolinate (CAS 14143-55-6), also known as picloram-methyl ester, is a synthetic chlorinated picolinate derivative with the molecular formula C₇H₅Cl₃N₂O₂ and a molecular weight of 255.49 g/mol . It is the methyl ester of the systemic herbicide picloram and is classified as an aminopyridine and chloropyridine [1]. The compound functions as a herbicide and is primarily utilized in analytical chemistry as a certified reference material for environmental and residue analysis .

EPA 8151A-compatible methyl ester derivative for GC-ECD/GC-MS herbicide analysis
Certified reference material (CRM) for environmental residue quantification
Stable crystalline form supports reproducible gravimetric standard preparation

Picloram-Methyl Ester Substitution Risks


Direct substitution of methyl 4-amino-3,5,6-trichloropicolinate with the free acid (picloram) or other picolinate esters is not scientifically valid due to significant differences in physicochemical properties and intended application. The methyl ester exhibits a markedly higher logP (2.99) compared to the acid (logP 1.9), indicating greater lipophilicity and altered partitioning behavior [1]. Furthermore, the ester is specifically required for analytical derivatization methods (e.g., EPA Method 8151A) [2] where the free acid would be incompatible. Procurement of the incorrect form—such as the potassium salt (logP 1.35) [3] or isooctyl ester (logP 5.30) [4]—would compromise method accuracy and lead to failed analytical runs.

Free acid incompatibility

Picloram (free acid) has lower lipophilicity and cannot replace the methyl ester in ester-specific GC derivatization methods such as EPA 8151A, potentially compromising extraction efficiency and peak shape.

Other salt/ester forms

Potassium salt or isooctyl ester exhibit markedly different logP values, shifting chromatographic retention and peak resolution; direct substitution may lead to failed analytical runs.

In-house methylation

Methylation of picloram in the laboratory lacks certified reference material traceability, introducing derivatization variability and increasing method uncertainty compared to using a pre-synthesized CRM.

Picloram-Methyl Ester Differentiation Evidence


Lipophilicity: Methyl Ester vs. Free Acid

Methyl 4-amino-3,5,6-trichloropicolinate demonstrates a significantly higher logP value compared to the parent acid, picloram. The methyl ester has a computed logP of 2.99 [1], while the acid has a logP of 1.9 [2]. This difference of 1.09 log units translates to approximately a 12-fold higher partition coefficient in octanol/water, directly impacting its suitability for non-polar extraction and chromatographic methods.

Lipophilicity comparison
Head-to-head
logP 2.99 (methyl ester) vs. 1.9 (picloram acid); Δ 1.09 (approx. 12-fold higher partition coefficient)
Supports non-polar extraction and GC method suitability
Computed (target) vs. 20°C, 0.1N HCl (comparator)
Analytical Chemistry Environmental Analysis Partition Coefficient

Picloram Derivatives: LogP Comparison

Among the common derivatives of picloram, the methyl ester (logP 2.99) [1] occupies a distinct intermediate position in lipophilicity. It is less lipophilic than the isooctyl ester (logP 5.30) [2] but significantly more lipophilic than the potassium salt (logP 1.35) [3] and the free acid (logP 1.9) [4]. This places the methyl ester in a unique 'sweet spot' for GC-based analytical methods, balancing volatility and detector response.

Derivative logP ranking
Cross-study
Methyl ester (logP 2.99) ranks between potassium salt (1.35) and isooctyl ester (5.30); occupies an intermediate lipophilicity position
Balanced lipophilicity supports GC method “sweet spot”
Data from varied literature sources; confirm experimentally if needed
Analytical Chemistry Chromatography Sample Preparation

Thermal Stability: Crystalline vs. Decomposing Acid

Methyl 4-amino-3,5,6-trichloropicolinate exists as a stable, white to off-white crystalline solid with a sharp melting point of 116-118 °C . In contrast, the parent acid, picloram, decomposes upon melting at approximately 215-219 °C . This well-defined melting range without decomposition is a critical quality attribute for a certified reference material, ensuring homogeneity and accurate gravimetric preparation of standard solutions.

Thermal stability
Head-to-head
Melts at 116–118 °C (stable); picloram acid decomposes at 215–219 °C
Supports reliable gravimetric standard preparation
Solid state, atmospheric pressure; well-defined melting range enables accurate weighing
Analytical Standards Stability Material Handling

Certified Reference Material Compliance

Methyl 4-amino-3,5,6-trichloropicolinate is widely employed and specified as a methyl ester derivative in validated analytical methods, such as EPA Method 8151A for chlorinated herbicides [1]. Commercial availability of the compound as a certified reference material (CRM) at defined concentrations (e.g., 1000 μg/mL in methanol ) ensures traceability and method compliance, which cannot be guaranteed with in-house methylation of the free acid.

CRM traceability
Class-level
Certified reference material, typically 1000 µg/mL in methanol; concentration defined to ±2%
Supports method compliance without in-house derivatization
CRM availability ensures traceability; verify batch-specific certificate
Analytical Chemistry Reference Standards GC-MS

Picloram-Methyl Ester Applications


Environmental Residue Analysis CRM

Methyl 4-amino-3,5,6-trichloropicolinate is the preferred certified reference standard for quantifying picloram residues in environmental matrices (water, soil, and plant tissue) using GC-ECD or GC-MS. Its stable crystalline form, well-defined melting point (116-118 °C), and commercial availability as a high-purity CRM ensure accurate calibration and method validation, directly supporting compliance with regulatory methods like EPA 8151A [1].

Chromatographic Method Suitability

The compound's distinct logP of 2.99 [2] makes it an ideal probe for evaluating the performance of non-polar GC columns and extraction protocols. It serves as a critical component in herbicide methyl derivative mixtures used for system suitability tests, ensuring resolution from co-eluting compounds such as bentazon methyl ester.

Picolinate Derivative Synthesis

As a stable, well-characterized methyl ester, the compound serves as a versatile building block in organic synthesis for the preparation of novel 4-aminopicolinate analogs with potential herbicidal activity [3]. Its defined physicochemical profile (including logP and melting point) provides a reproducible starting point for structure-activity relationship (SAR) studies.

LC-MS/MS Internal Standard for Picloram

In laboratories equipped with LC-MS/MS, methyl 4-amino-3,5,6-trichloropicolinate can be employed as a surrogate or internal standard for the quantification of picloram in complex biological or food matrices. Its structural similarity ensures comparable ionization and extraction behavior, while its chromatographic resolution from the native acid provides a robust and traceable analytical workflow .

Application
Selection Property
Validation Focus
Environmental residue analysis CRM
Certified methyl ester reference standard
GC-ECD/GC-MS method compliance and recovery in environmental matrices
Chromatographic method suitability
Defined logP and volatility profile
System suitability, resolution from co-elutants, and peak shape on non-polar columns
Picolinate derivative synthesis
Stable crystalline methyl ester intermediate
Reproducible building block for herbicide structure-activity studies
LC-MS/MS internal standard for picloram
Structural analog for co-ionization
Extraction and ionization behavior in complex sample matrices (research use)

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